![molecular formula C14H17BrN6S B11040061 6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040061.png)
6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including a bromine-substituted pyrazole ring, a cyclobutyl group, and a triazolo-thiadiazole moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 4-bromo-5-isobutyl-1H-pyrazole intermediate.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Formation of the Triazolo-Thiadiazole Moiety: The final step involves the cyclization of the pyrazole intermediate with thiosemicarbazide and appropriate aldehydes or ketones under reflux conditions to form the triazolo-thiadiazole ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
Scientific Research Applications
6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has been studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share the triazolo-thiadiazole core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with pyrazole rings are known for their diverse pharmacological properties.
Uniqueness
6-(4-BROMO-5-ISOBUTYL-1H-PYRAZOL-3-YL)-3-CYCLOBUTYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its bromine-substituted pyrazole ring and cyclobutyl group contribute to its versatility and potential for various applications.
Properties
Molecular Formula |
C14H17BrN6S |
---|---|
Molecular Weight |
381.30 g/mol |
IUPAC Name |
6-[4-bromo-5-(2-methylpropyl)-1H-pyrazol-3-yl]-3-cyclobutyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H17BrN6S/c1-7(2)6-9-10(15)11(17-16-9)13-20-21-12(8-4-3-5-8)18-19-14(21)22-13/h7-8H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
FFTWTKJTHSCBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4CCC4)Br |
Origin of Product |
United States |
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